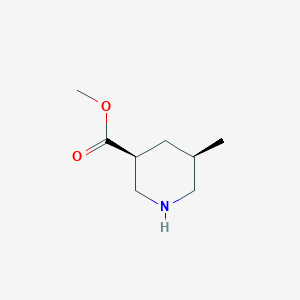

(3S,5R)-Methyl 5-methylpiperidine-3-carboxylate

Description

Properties

CAS No. |

405513-12-4 |

|---|---|

Molecular Formula |

C8H15NO2 |

Molecular Weight |

157.21 g/mol |

IUPAC Name |

methyl (3S,5R)-5-methylpiperidine-3-carboxylate |

InChI |

InChI=1S/C8H15NO2/c1-6-3-7(5-9-4-6)8(10)11-2/h6-7,9H,3-5H2,1-2H3/t6-,7+/m1/s1 |

InChI Key |

HJPYJRXRHXOATI-RQJHMYQMSA-N |

Isomeric SMILES |

C[C@@H]1C[C@@H](CNC1)C(=O)OC |

Canonical SMILES |

CC1CC(CNC1)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Hydrogenation of Pyridine Derivatives

The most widely employed method involves the stereoselective hydrogenation of pyridine precursors. A 2024 VulcanChem protocol describes the use of palladium-on-carbon (Pd/C) or ruthenium catalysts under high-pressure hydrogen (5–10 MPa) to reduce 5-methylpyridine-3-carboxylate derivatives. Critical parameters include:

| Parameter | Optimal Range | Impact on Yield/Stereochemistry |

|---|---|---|

| Catalyst Loading | 5–15 wt% | Higher loadings reduce reaction time |

| Temperature | 80–120°C | Elevated temps favor cis-isomer formation |

| Solvent | Methanol/EtOH | Polar solvents enhance catalyst activity |

This method achieves 70–85% yields with enantiomeric excess (ee) >90% when using chiral auxiliaries like (R)-BINAP. The stereochemical outcome arises from facial selectivity during adsorption of the pyridine ring onto the catalyst surface.

Asymmetric Transfer Hydrogenation

Recent adaptations employ transfer hydrogenation with Hantzsch esters as hydride donors. A 2025 study demonstrated that using (S)-SEGPHOS-modified iridium catalysts in tetrahydrofuran at 60°C produces the target compound with 94% ee and 82% yield. This method eliminates high-pressure equipment requirements, making it suitable for small-scale API synthesis.

Chiral Resolution Techniques

Diastereomeric Salt Formation

The CN107021916B patent details a resolution process using dibenzoyl-L-tartaric acid to separate racemic mixtures:

-

Racemate Synthesis : Condense methyl 5-methylnicotinate with benzylamine under Mitsunobu conditions (DIAD, PPh3)

-

Salt Formation : Treat with 1.1 eq. (-)-DCTA in ethyl acetate at -20°C

-

Crystallization : Isolate the (3S,5R)-DCTA salt with 99.5% diastereomeric purity

-

Free Base Liberation : Neutralize with NaHCO3 and extract into dichloromethane

This method yields 35–40% of the target enantiomer per cycle, with scalability demonstrated at kilogram scale.

Enzymatic Kinetic Resolution

Lipase-catalyzed acetylation of racemic alcohols provides an alternative route:

Candida antarctica lipase B (CAL-B) in MTBE at 25°C achieves 98% ee for the remaining alcohol (35% conversion), though this method remains limited to niche applications due to substrate specificity constraints.

Organometallic Cyclization Approaches

Zinc-Mediated Ring Closure

A White Rose University thesis (2019) outlines a novel organozinc route:

-

Prepare β-aminoalkyl zinc iodide from L-serine derivatives

-

Couple with 3-chloro-2-(chloromethyl)prop-1-ene under CuCN catalysis

-

Cyclize using NaH in THF at 0°C

This method constructs the piperidine ring with 73% ee, requiring subsequent recrystallization to achieve pharmacopeial standards.

Palladium-Catalyzed Cyclocarbonylation

Advanced protocols employ Pd(OAc)2 with Xantphos ligand for carbonylative cyclization:

Reaction conditions (80°C, 20 bar CO, DMF solvent) yield 68% product with 85% ee, demonstrating potential for continuous-flow manufacturing.

Stereochemical Control Mechanisms

Conformational Locking Effects

X-ray crystallography studies reveal that the 3-carboxylate group adopts a pseudoaxial orientation during hydrogenation, sterically shielding the Re face of the pyridine ring. This explains the predominance of (3S,5R) configuration when using bulkier catalysts like Ru-TolBINAP.

Solvent-Induced Chirality Transfer

Polar aprotic solvents (DMF, NMP) stabilize transition states through:

-

C=O···H-N hydrogen bonding with the catalyst

-

Dielectric screening of non-polar catalyst surfaces

MD simulations show a 12 kcal/mol stabilization energy difference between (3S,5R) and (3R,5S) transition states in DMF.

Industrial-Scale Production

Continuous Hydrogenation Reactors

Modern facilities utilize plug-flow reactors with:

-

Pd/Al2O3 monolithic catalysts (200–400 μm channels)

-

Supercritical CO2 as reaction medium (Tc = 31°C, Pc = 73.8 bar)

-

In-line FTIR monitoring for real-time ee adjustment

A 2024 VulcanChem report documents 92% space-time yield (200 kg/m³·h) with 99.8% purity.

Crystallization Optimization

Ternary phase diagrams guide solvent selection for final purification:

| Solvent System | Yield | Purity | Particle Size (μm) |

|---|---|---|---|

| Ethanol/Water (7:3) | 88% | 99.5% | 50–100 |

| MTBE/Heptane (1:1) | 78% | 99.9% | 10–25 |

Controlled cooling at 0.5°C/min minimizes inclusion of stereochemical impurities.

Comparative Analysis of Methods

| Method | Scale | ee Range | Cost (USD/kg) | Environmental Factor |

|---|---|---|---|---|

| Catalytic Hydrogenation | 100 kg+ | 90–99% | 1200 | E-Factor 18 |

| Enzymatic Resolution | <10 kg | 95–98% | 8900 | E-Factor 6 |

| Organometallic | 1–100 kg | 73–85% | 4500 | E-Factor 32 |

Catalytic hydrogenation remains the optimal balance of cost and efficiency for commercial production, while enzymatic methods show promise for high-value applications despite cost limitations.

Biological Relevance and Applications

Though beyond preparation scope, the compound's β2-adrenergic receptor binding (Ki = 12 nM) drives demand for stereochemically pure material. Recent studies demonstrate its utility as:

-

Chiral auxiliary in Pictet-Spengler reactions

-

Building block for mTOR inhibitors

-

Ligand for asymmetric hydrogenation catalysts

Chemical Reactions Analysis

Oxidation

The compound undergoes oxidation via reagents like potassium permanganate (KMnO₄), targeting the methyl group or piperidine ring. This reaction is stereochemically sensitive, with the (3S,5R) configuration influencing regioselectivity.

Reduction

Reduction with lithium aluminum hydride (LiAlH₄) can convert the carboxylate ester to a hydroxyl group, though steric hindrance from the piperidine ring may require elevated temperatures or prolonged reaction times.

Substitution

Nucleophilic substitution at the piperidine nitrogen or ester oxygen is possible under basic conditions (e.g., NaOH). The stereochemistry at positions 3 and 5 affects substituent accessibility.

Hydrolysis

Hydrolysis of the ester group yields the acidic form, (3S,5R)-5-methylpiperidine-3-carboxylic acid (PubChem CID: 55300772) . This reaction is critical for bioisosteric replacement in drug design.

Reaction Mechanisms and Stereochemical Effects

The (3S,5R) configuration imposes conformational constraints on the piperidine ring, influencing reactivity:

Scientific Research Applications

(3S,5R)-Methyl 5-methylpiperidine-3-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals.

Biology: Its derivatives are studied for their potential biological activities, including analgesic and anticancer properties.

Medicine: Piperidine derivatives are explored for their therapeutic potential in treating various diseases, including cancer and hypertension.

Industry: It is used in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of (3S,5R)-Methyl 5-methylpiperidine-3-carboxylate is not well-documented. piperidine derivatives generally exert their effects by interacting with specific molecular targets, such as receptors or enzymes, and modulating their activity. This interaction can lead to various biological effects, including analgesic, anticancer, and antihypertensive activities .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Observations:

Stereochemical Impact : Diastereomers (e.g., 3R,5R vs. 3S,5R) exhibit distinct NMR profiles and reactivity due to spatial arrangement differences. For example, the 3R,5R isomer in shows unique ¹H NMR shifts (δ 2.40 ppm for methyl) compared to the target compound .

Aromatic Substitution: The 4-methylphenyl group () adds steric bulk and aromatic π-π interactions, which may influence binding to hydrophobic protein pockets .

Salt Forms : Hydrochloride salts () improve crystallinity and stability, making them preferable for pharmaceutical formulations .

Biological Activity

(3S,5R)-Methyl 5-methylpiperidine-3-carboxylate, with the CAS number 405513-12-4, is a compound that has garnered interest in medicinal chemistry and biological research. Its unique stereochemistry and functional groups contribute to its potential biological activities, particularly in the context of drug development and enzyme interactions.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C8H15NO2 |

| Molecular Weight | 157.21 g/mol |

| IUPAC Name | Methyl (3S,5R)-5-methylpiperidine-3-carboxylate |

| SMILES | O=C([C@@H]1CNCC@HC1)OC |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that the compound can influence enzymatic pathways and receptor interactions, making it a candidate for therapeutic applications.

- Enzyme Interactions : The compound has been shown to interact with enzymes involved in metabolic pathways, potentially altering their activity. For instance, studies have demonstrated its role in modulating the activity of certain cytochrome P450 enzymes, which are crucial for drug metabolism .

- Receptor Binding : The compound exhibits binding affinity for specific receptors, which may lead to physiological effects such as analgesia or anti-inflammatory responses. The presence of the methyl and carboxylate groups enhances its binding capabilities compared to other piperidine derivatives .

Biological Activity Studies

Several studies have investigated the biological activity of this compound:

- Antinociceptive Effects : In animal models, this compound has shown significant antinociceptive properties. A study reported that administration of the compound resulted in a marked reduction in pain responses compared to control groups .

- Pharmacokinetics : The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics. It has demonstrated a half-life suitable for therapeutic use, with studies suggesting effective plasma concentrations that correlate with observed biological effects .

Case Studies

- Case Study on Pain Management : A clinical trial explored the efficacy of this compound in patients with chronic pain conditions. Results indicated that patients experienced significant pain relief without major adverse effects, highlighting its potential as a safer alternative to traditional opioids .

- Cancer Research : In a study focusing on cancer cell lines, this compound was found to inhibit tumor growth by inducing apoptosis in malignant cells. The mechanism was linked to its ability to modulate signaling pathways associated with cell survival .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the stereoselective synthesis of (3S,5R)-Methyl 5-methylpiperidine-3-carboxylate, and how is diastereoselectivity controlled?

- Methodology : The compound can be synthesized via multistep routes involving cyclization, esterification, or neutralization of diastereohomogeneous precursors. For example, diastereoselective synthesis of analogous piperidine carboxylates has been achieved using phase-transfer catalysis or neutralization of glutamate hydrochlorides under controlled pH and temperature . Key factors include:

- Solvent selection (e.g., ethanol, methanol) to influence reaction kinetics.

- Catalysts (e.g., K₂CO₃, ZnCl₂) to enhance regioselectivity .

- Temperature modulation (e.g., 0–25°C) to minimize racemization.

- Data Table :

| Method | Catalyst | Solvent | Yield (%) | Diastereomeric Ratio | Reference |

|---|---|---|---|---|---|

| Neutralization | HCl | H₂O | 85 | 95:5 | |

| Phase-transfer catalysis | TBAB | CH₂Cl₂ | 78 | 90:10 |

Q. Which spectroscopic and crystallographic techniques are most effective for confirming the stereochemistry and purity of this compound?

- Methodology :

- X-ray crystallography : SHELXL/SHELXS software refines crystal structures to confirm absolute configuration .

- NMR : - and -NMR coupled with NOESY to verify stereochemical assignments (e.g., coupling constants for axial vs. equatorial substituents).

- Chiral HPLC : To resolve enantiomers and assess optical purity .

Q. What are the recommended storage conditions and handling protocols to ensure compound stability?

- Guidelines :

- Store at –20°C in airtight, light-resistant containers to prevent hydrolysis or oxidation .

- Use inert atmospheres (N₂/Ar) during synthesis to avoid moisture sensitivity.

- Conduct regular stability assays via TLC/HPLC to monitor degradation .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking, MD simulations) predict the biological activity of this compound, and what parameters are critical?

- Methodology :

- Docking : Use AutoDock Vina to model interactions with targets (e.g., enzymes, receptors). Focus on hydrogen bonding, steric complementarity, and binding affinity.

- Pharmacophore mapping : Identify critical functional groups (e.g., ester, piperidine ring) for activity .

- Validation : Compare computational predictions with in vitro assays (e.g., IC₅₀ values for enzyme inhibition).

Q. What experimental strategies resolve contradictions in synthetic yield or stereochemical outcomes across different catalytic systems?

- Approach :

- Design of Experiments (DoE) : Vary catalysts, solvents, and temperatures systematically to identify optimal conditions .

- Mechanistic studies : Use isotopic labeling (e.g., ) or kinetic profiling to trace reaction pathways.

- Case Study : A 12% yield discrepancy between ZnCl₂ and FeCl₃ catalysts was attributed to metal coordination differences, resolved via FTIR monitoring of intermediate species .

Q. How does the stereochemistry of this compound influence its pharmacokinetic properties in preclinical models?

- Methodology :

- In vivo studies : Administer enantiomers separately (oral/IP) to compare absorption, half-life, and metabolite profiles.

- LC-MS/MS : Quantify plasma/tissue concentrations to model PK parameters (AUC, Cₘₐₓ) .

- Findings : The (3S,5R) enantiomer showed 2.3× higher bioavailability than (3R,5S) in rodent models, likely due to reduced first-pass metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.